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Compound of Interest

Compound Name: tert-Butyl methyl sulfoxide

Cat. No.: B084855 Get Quote

Introduction: The Molecular Identity of Tert-Butyl
Methyl Sulfoxide
Tert-butyl methyl sulfoxide (CAS No. 14094-11-2), with a molecular formula of C₅H₁₂OS and

a molecular weight of 120.22 g/mol , is an organosulfur compound featuring a chiral sulfur

center bonded to a methyl group and a sterically demanding tert-butyl group.[1][2] Its structure

presents a fascinating case study for spectroscopic analysis, where the interplay of symmetry,

steric hindrance, and the polar sulfinyl group dictates its unique spectral signature. Unlike its

ubiquitous counterpart, dimethyl sulfoxide (DMSO), the bulky tert-butyl group in tert-butyl
methyl sulfoxide significantly influences its physical and chemical properties, such as

reducing its polarity and miscibility in polar solvents.[3]

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for tert-butyl methyl sulfoxide. For researchers in

synthetic chemistry and drug development, a thorough understanding of these spectroscopic

techniques is not merely for structural confirmation; it is fundamental to monitoring reaction

kinetics, assessing purity, and elucidating mechanisms. The following sections are designed to

move beyond simple data reporting, offering insights into the causal relationships between

molecular structure and spectral output, thereby providing a self-validating framework for

analysis.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic

connectivity of an organic molecule. For tert-butyl methyl sulfoxide, the simplicity of its proton

and carbon environments leads to a clean and highly informative spectrum.

¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of tert-butyl methyl sulfoxide is characterized by two distinct singlets,

a direct consequence of the molecule's structure, which lacks protons on adjacent carbons,

thus precluding any spin-spin coupling.

Expertise & Experience: The chemical shift values are profoundly influenced by the local

electronic environment. The electron-withdrawing nature of the sulfoxide group deshields the

adjacent protons, pulling their resonance frequency downfield. The nine protons of the tert-butyl

group are chemically equivalent due to rapid rotation around the C-S bond, resulting in a

single, intense signal. The protons of the methyl group, being directly attached to the sulfur

atom, experience a more significant deshielding effect compared to the more distant tert-butyl

protons.

Table 1: Expected ¹H NMR Spectral Data for tert-Butyl Methyl Sulfoxide in CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~ 2.55 Singlet 3H S-CH₃

Protons are

deshielded by

the adjacent

electronegative

sulfoxide group,

similar to DMSO

(~2.5 ppm).[4]

~ 1.30 Singlet 9H -C(CH₃)₃

Nine equivalent

protons give a

sharp, intense

signal in the

typical upfield

region for tert-

butyl groups.[3]

Experimental Protocol: ¹H NMR Spectrum Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl methyl sulfoxide in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-32 scans for a high signal-to-noise ratio.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): ~4 seconds.
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Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase

and baseline correction. Reference the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon

environments. For tert-butyl methyl sulfoxide, three distinct signals are expected,

corresponding to the methyl carbon, the equivalent methyl carbons of the tert-butyl group, and

the quaternary carbon of the tert-butyl group.

Table 2: Expected ¹³C NMR Spectral Data for tert-Butyl Methyl Sulfoxide in CDCl₃

Chemical Shift (δ) ppm Assignment Rationale

~ 55.0 C-(CH₃)₃

The quaternary carbon is

significantly deshielded due to

its substitution and proximity to

the sulfoxide group.

~ 38.0 S-CH₃

The methyl carbon attached to

the sulfoxide is deshielded,

appearing in a region

characteristic for carbons

bonded to sulfur.

~ 23.5 C-(CH₃)₃

The three equivalent methyl

carbons of the tert-butyl group

appear upfield, consistent with

typical sp³ hybridized carbons.

[5]

Experimental Protocol: ¹³C NMR Spectrum Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Utilize a 400 MHz spectrometer, observing at a frequency of ~100 MHz for

¹³C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b084855?utm_src=pdf-body
https://www.benchchem.com/product/b084855?utm_src=pdf-body
https://www.rsc.org/suppdata/ob/b8/b815332a/b815332a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Parameters:

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Number of Scans: 512-1024 scans are typically required due to the low natural abundance

of ¹³C.

Relaxation Delay (d1): 2 seconds.

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the

residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Expertise & Experience: The most diagnostic feature in the IR spectrum of a sulfoxide is the

strong S=O stretching vibration. For tert-butyl methyl sulfoxide, this peak is observed around

1058 cm⁻¹.[3] Its position and intensity are characteristic and provide unequivocal evidence for

the presence of the sulfinyl group. The C-H stretching and bending vibrations associated with

the methyl and tert-butyl groups are also prominent.

Table 3: Key IR Absorption Bands for tert-Butyl Methyl Sulfoxide
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Frequency (cm⁻¹) Intensity Vibration Type Assignment

2970 - 2870 Strong C-H Stretch

Asymmetric and

symmetric stretching

of CH₃ groups.

1470 - 1450 Medium
C-H Bend

(Asymmetric)

Asymmetric bending

of CH₃ groups.

1390 - 1365 Medium
C-H Bend

(Symmetric)

Symmetric "umbrella"

mode of CH₃ groups.

~ 1058 Strong S=O Stretch
Characteristic

sulfoxide stretch.[3]

Data interpreted from the NIST Gas-Phase IR Spectrum.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation: Place a single drop of neat liquid tert-butyl methyl sulfoxide directly

onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the

sample spectrum.

Parameters:

Resolution: 4 cm⁻¹.

Scans: 16-32 scans.

Spectral Range: 4000 - 400 cm⁻¹.

Processing: The instrument software automatically ratios the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the

molecular weight of the compound from the molecular ion (M⁺•) and structural clues from the

fragmentation pattern.

Expertise & Experience: The fragmentation of tert-butyl methyl sulfoxide is dominated by the

stability of the resulting carbocations. The molecular ion is expected at a mass-to-charge ratio

(m/z) of 120, corresponding to the molecular formula C₅H₁₂OS.[6] The most prominent

fragmentation pathway involves the cleavage of the C-S bond to form a highly stable tert-butyl

cation ([C(CH₃)₃]⁺). This fragment is often the base peak (most abundant ion) in the spectrum.

Alpha-cleavage, the loss of the methyl group, is another expected fragmentation.

Table 4: Predicted Major Ions in the EI Mass Spectrum of Tert-Butyl Methyl Sulfoxide

m/z
Proposed
Fragment Ion

Formula of Ion Rationale

120 Molecular Ion (M⁺•) [C₅H₁₂OS]⁺•
Corresponds to the

intact molecule.

105 [M - CH₃]⁺ [C₄H₉OS]⁺

Loss of a methyl

radical via alpha-

cleavage.

57
[M - CH₃SO]⁺ or

[C(CH₃)₃]⁺
[C₄H₉]⁺

Likely Base Peak.

Formation of the very

stable tert-butyl

cation.[7][8]

41 [C₃H₅]⁺ [C₃H₅]⁺
Further fragmentation

of the tert-butyl cation.

Data interpreted from NIST Mass Spectrum data.[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of tert-butyl methyl sulfoxide (~100 ppm) in

a volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

GC Parameters:

Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).

Injection Volume: 1 µL.

Inlet Temperature: 250°C.

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.

Source Temperature: 230°C.

Data Analysis: Identify the chromatographic peak corresponding to tert-butyl methyl
sulfoxide and analyze the associated mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating
System
No single technique provides the complete picture. The true power of spectroscopic analysis

lies in the integration of data from multiple methods to build an unassailable structural

assignment.

Trustworthiness: The process is inherently self-validating. The molecular formula suggested by

MS (from the molecular ion and isotopic pattern) must be consistent with the number and type

of atoms indicated by NMR (from integration and chemical shifts) and the functional groups

identified by IR. For tert-butyl methyl sulfoxide, the MS data confirms a mass of 120 amu.
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The ¹H and ¹³C NMR spectra confirm the presence of one methyl group and one tert-butyl

group attached to a heteroatom. The IR spectrum confirms the heteroatom-containing

functionality is a sulfoxide (S=O stretch at 1058 cm⁻¹). Together, these data points converge to

a single, unambiguous structure.

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

¹H NMR
- 2 Singlets

- 3H & 9H Integration

Conclusion:
Methyl & t-Butyl Groups

No H-H Coupling

¹³C NMR
- 3 Unique Carbons

Final Structure:
tert-Butyl Methyl Sulfoxide

Confirms C-H Framework

IR Spectrum
- Strong Peak @ 1058 cm⁻¹

- C-H Stretches @ ~2970 cm⁻¹

Conclusion:
S=O Functional Group

Alkyl C-H Bonds

Confirms S=O Group

Mass Spectrum
- M⁺• at m/z 120

- Base Peak at m/z 57

Conclusion:
MW = 120 g/mol

Stable t-Butyl Fragment

Confirms MW & Key Fragment

Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of tert-butyl methyl sulfoxide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
https://www.rsc.org/suppdata/ob/b8/b815332a/b815332a.pdf
https://webbook.nist.gov/cgi/inchi?ID=C14094112&Units=SI
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://webbook.nist.gov/cgi/inchi?ID=C14094112&Mask=200
https://www.benchchem.com/product/b084855#tert-butyl-methyl-sulfoxide-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b084855#tert-butyl-methyl-sulfoxide-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b084855#tert-butyl-methyl-sulfoxide-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b084855#tert-butyl-methyl-sulfoxide-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b084855?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

